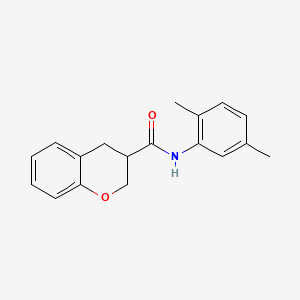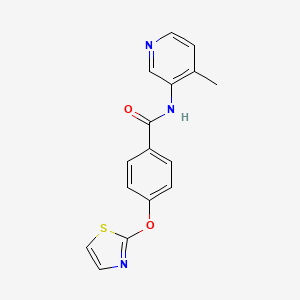
N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is a useful research compound. Its molecular formula is C16H13N3O2S and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Organic Materials
Benzothiazoles and thiazolopyridines, related to N-(4-methylpyridin-3-yl)-4-(thiazol-2-yloxy)benzamide, are prevalent in pharmaceuticals and organic materials. A metal- and reagent-free synthesis method utilizing 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation has been reported. This process enables the uniform synthesis of these compounds from N-(hetero)arylthioamides, highlighting a significant advancement in the efficient and eco-friendly production of benzothiazoles and thiazolopyridines (Qian et al., 2017).
Antibacterial Applications
Research on thiazolepyridine derivatives, which are structurally similar to this compound, has led to the development of novel antibacterial agents. A study synthesizing N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides through a one-pot three-component reaction demonstrated moderate bacterial growth inhibition against Staphylococcus aureus and Bacillus subtilis strains. This finding opens up potential pathways for designing new antibacterial drugs based on thiazolepyridine scaffolds (Karuna et al., 2021).
Gelation Properties
The synthesis of N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionalities, has revealed their capability to act as supramolecular gelators. This research provides insight into the impact of methyl functionality and non-covalent interactions, such as S⋯O interaction, on gelation behavior. These findings could have implications for the development of new materials with specific gelation properties (Yadav & Ballabh, 2020).
Antimicrobial and Anticancer Activities
Thiazole derivatives, including structures similar to this compound, have been synthesized and tested for their antimicrobial activity. Some of these compounds showed potent activity against various bacterial and fungal strains, outperforming reference drugs in some cases. This indicates the potential of thiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017). Additionally, microwave-assisted synthesis of thiadiazole and benzamide hybrids has yielded compounds with promising anticancer activity against several human cancer cell lines, suggesting the therapeutic potential of these structures in oncology (Tiwari et al., 2017).
Properties
IUPAC Name |
N-(4-methylpyridin-3-yl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-6-7-17-10-14(11)19-15(20)12-2-4-13(5-3-12)21-16-18-8-9-22-16/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFRRQGXAQCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B3011790.png)

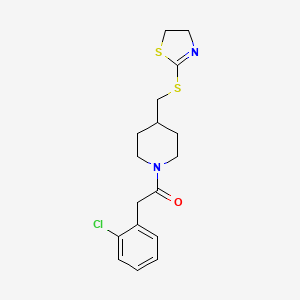
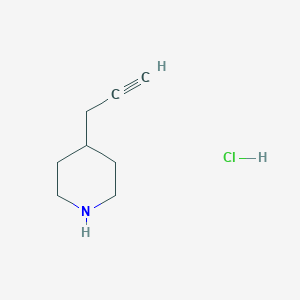
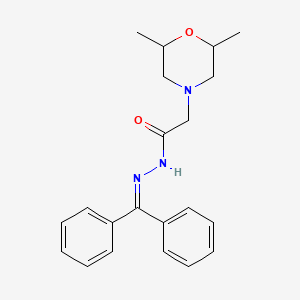
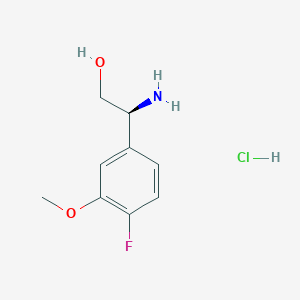
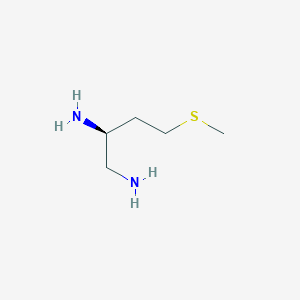
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)
![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)
![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)
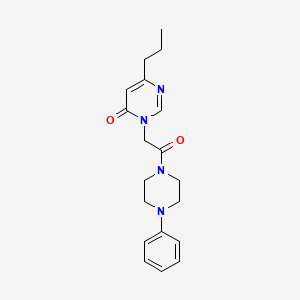
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)
